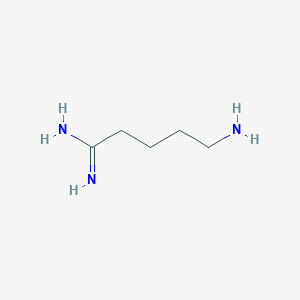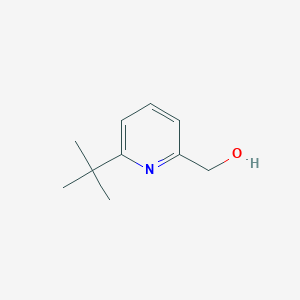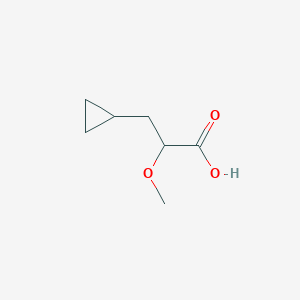
3-Cyclopropyl-2-methoxypropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropyl-2-methoxypropanoic acid, with the chemical formula C7H12O3, is a carboxylic acid compound. Its IUPAC name is this compound . This compound features a cyclopropyl ring and a methoxy group attached to the propionic acid backbone.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of 3-Cyclopropyl-2-methoxypropanoic acid involves several steps. One common approach is the reaction of cyclopropylmethyl bromide with methoxyacetic acid under basic conditions. The cyclopropylmethyl bromide reacts with methoxyacetic acid to form the desired product.
Reaction Conditions:- Reactants: Cyclopropylmethyl bromide, methoxyacetic acid
- Base: Potassium hydroxide (KOH) or sodium hydroxide (NaOH)
- Solvent: Aprotic solvent (e.g., dimethyl sulfoxide, DMSO)
- Temperature: Room temperature or slightly elevated
- Workup: Acidification and extraction
Industrial Production Methods: While industrial-scale production methods are not widely documented, the laboratory synthesis can be scaled up with appropriate modifications.
Analyse Des Réactions Chimiques
3-Cyclopropyl-2-methoxypropanoic acid can undergo various reactions:
Hydrolysis: The ester linkage can be hydrolyzed to yield the corresponding carboxylic acid.
Reduction: Reduction of the carbonyl group can lead to the alcohol derivative.
Substitution: The methoxy group can be substituted with other functional groups.
Common reagents and conditions depend on the specific reaction type. For example:
- Hydrolysis: Acidic conditions (e.g., HCl, H2SO4)
- Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
- Substitution: Alkyl halides, nucleophiles
Major products formed from these reactions include the corresponding alcohol, carboxylic acid, or substituted derivatives.
Applications De Recherche Scientifique
3-Cyclopropyl-2-methoxypropanoic acid finds applications in:
Medicinal Chemistry: It may serve as a building block for drug development due to its unique structure.
Biological Studies: Researchers explore its effects on cellular processes and biological pathways.
Chemical Synthesis: It participates in the synthesis of more complex molecules.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular functions.
Comparaison Avec Des Composés Similaires
While 3-Cyclopropyl-2-methoxypropanoic acid is relatively rare, it shares similarities with other carboxylic acids, such as 3-methoxypropionic acid (CAS Number: 235370) . its cyclopropyl ring imparts uniqueness.
Propriétés
Formule moléculaire |
C7H12O3 |
|---|---|
Poids moléculaire |
144.17 g/mol |
Nom IUPAC |
3-cyclopropyl-2-methoxypropanoic acid |
InChI |
InChI=1S/C7H12O3/c1-10-6(7(8)9)4-5-2-3-5/h5-6H,2-4H2,1H3,(H,8,9) |
Clé InChI |
CZJVYKROIIRNJO-UHFFFAOYSA-N |
SMILES canonique |
COC(CC1CC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


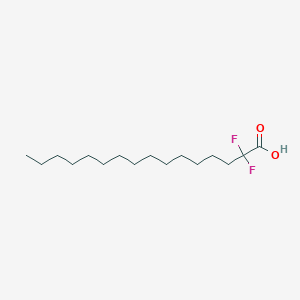
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
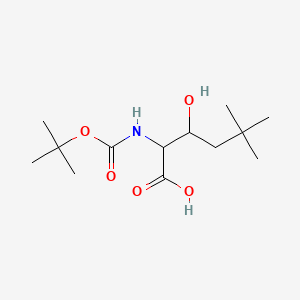


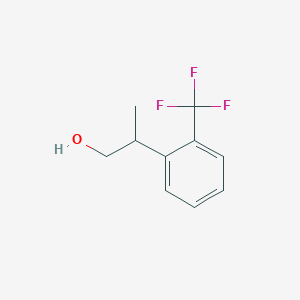
![Tert-butyl2-{6-[(4,5-dimethyl-1,3-thiazol-2-yl)amino]-2-methylpyrimidin-4-yl}piperidine-1-carboxylate](/img/structure/B13582813.png)
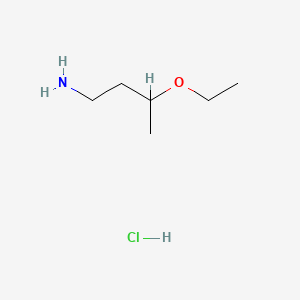
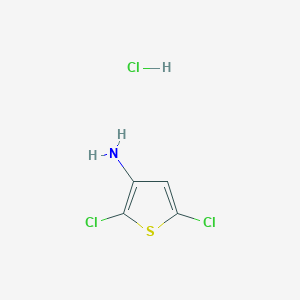
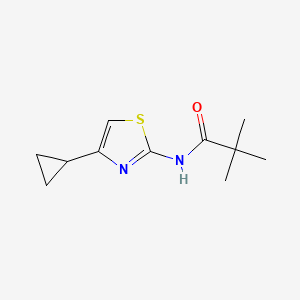
![2-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-aminehydrochloride](/img/structure/B13582829.png)

